Cas no 1291864-63-5 (ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate)
![ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1291864-63-5x500.png)
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
- ethyl 4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate
- STL098835
- ethyl 4-(5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate
- ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate
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- インチ: 1S/C16H19ClN6O3/c1-2-26-16(25)23-9-7-22(8-10-23)15(24)13-14(20-21-19-13)18-12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H2,18,19,20,21)
- InChIKey: PAJZPDDNPAIEKV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC1C(C(N2CCN(C(=O)OCC)CC2)=O)=NNN=1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 494
- XLogP3: 2.5
- トポロジー分子極性表面積: 103
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-6144-10μmol |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-6144-2mg |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-6144-3mg |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-6144-10mg |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-6144-5mg |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-6144-4mg |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-6144-5μmol |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-6144-1mg |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-6144-2μmol |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate |
1291864-63-5 | 2μmol |
$57.0 | 2023-09-07 |
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylateに関する追加情報
Ethyl 4-{5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate (CAS No. 1291864-63-5): A Comprehensive Overview
Ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate (CAS No. 1291864-63-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperazine ring, a triazole moiety, and an ethyl ester group. These structural elements contribute to its potential therapeutic applications and biological activities.
The piperazine ring is a common pharmacophore in many drugs due to its ability to modulate various biological targets. In the context of ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate, the piperazine moiety likely plays a crucial role in enhancing the compound's solubility and permeability across biological membranes. This property is essential for optimizing drug delivery and bioavailability.
The triazole moiety is another key structural feature of this compound. Triazoles are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The presence of the triazole ring in ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate suggests that it may exhibit similar biological activities. Recent studies have shown that triazole-containing compounds can effectively target specific enzymes and receptors involved in various disease pathways.
The ethyl ester group is an important functional group that can influence the pharmacokinetic properties of the compound. Esters are often used to improve the stability and solubility of drugs, making them more suitable for oral administration. In the case of ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate, the ethyl ester group may enhance its stability in physiological conditions and facilitate its absorption in the gastrointestinal tract.
The (4-chlorophenyl)amino substituent is another critical component of this compound. Chlorinated phenyl groups are known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and reach their target sites. This substituent may also contribute to the compound's selectivity and potency by interacting with specific binding sites on target proteins.
In terms of its potential therapeutic applications, ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate has been studied for its anti-inflammatory and analgesic properties. Preclinical studies have demonstrated that this compound can effectively inhibit pro-inflammatory cytokines and reduce pain responses in animal models. These findings suggest that it may have potential as a novel treatment for inflammatory diseases and chronic pain conditions.
Furthermore, recent research has explored the anticancer potential of ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for further development as an anticancer agent.
The synthesis of ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate typically involves multi-step reactions that include coupling reactions, cyclizations, and functional group modifications. The choice of synthetic route can significantly impact the yield and purity of the final product. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the synthesis process and improve overall efficiency.
In conclusion, ethyl 4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate (CAS No. 1291864-63-5) is a promising compound with a diverse range of potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide deeper insights into its mechanisms of action and clinical utility.
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